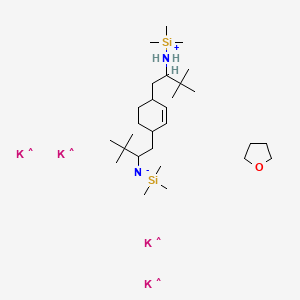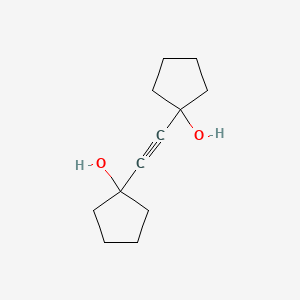
1,1'-Ethyne-1,2-diyldicyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethyne-1,2-diyldicyclopentanol is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of a cyclopentanol group attached to an ethyne moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diyldicyclopentanol typically involves the reaction of cyclopentanol derivatives with acetylene under specific conditions. One common method includes the use of a base such as sodium amide (NaNH2) to deprotonate the cyclopentanol, followed by the addition of acetylene gas. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Ethyne-1,2-diyldicyclopentanol may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Ethyne-1,2-diyldicyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
1,1’-Ethyne-1,2-diyldicyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclopentanol involves its interaction with various molecular targets. The ethyne moiety can participate in cycloaddition reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar structure but with a cyclohexanol group instead of a cyclopentanol group.
1,1’-(1,2-Ethanediyl)dicyclopentanol: Similar structure but with an ethane moiety instead of an ethyne moiety.
Propiedades
Número CAS |
5325-62-2 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-[2-(1-hydroxycyclopentyl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H18O2/c13-11(5-1-2-6-11)9-10-12(14)7-3-4-8-12/h13-14H,1-8H2 |
Clave InChI |
NHFDQQFYSLEYAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#CC2(CCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)
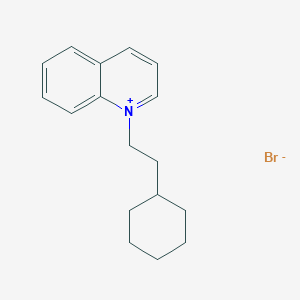


![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
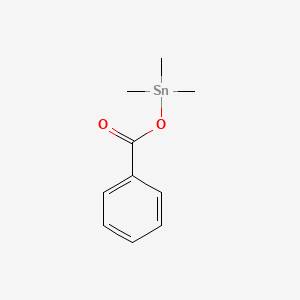
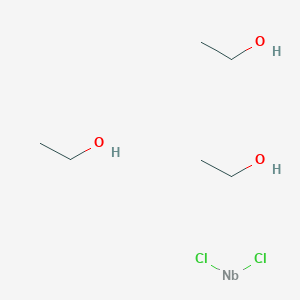


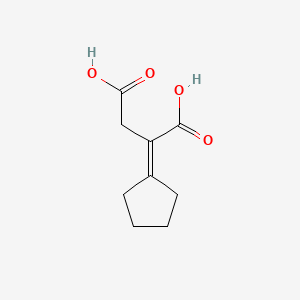
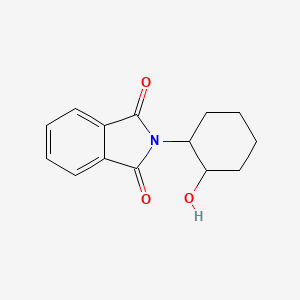
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)
![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
